molecular formula C21H22FN3O5S B2985339 ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1448075-74-8

ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2985339
CAS No.: 1448075-74-8
M. Wt: 447.48
InChI Key: AFZVWZSYJNAEKM-UHFFFAOYSA-N
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Description

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Azetidines, on the other hand, are four-membered heterocycles that have been used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of thiazoles often involves the reaction of α-haloketones with thioamides . Azetidines can be synthesized via the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .


Molecular Structure Analysis

Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Azetidines, on the other hand, are four-membered heterocycles containing three carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The reactivity of azetidines is driven by a considerable ring strain .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-assisted Synthesis and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates were synthesized using microwave assistance. The resulting compounds showed good-moderate antimicrobial activity, antiurease activity, and antilipase activity (Başoğlu et al., 2013).
  • Anticancer Activity : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Synthesis and Chemical Properties

  • Convenient Synthesis : Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized, demonstrating diverse chemical reactions and properties (Mohamed, 2014).
  • Synthesis of Heteroatom-Activated Beta-Lactam Antibiotics : Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids were synthesized and showed significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Applications in Antimicrobial and Antioxidant Activities

  • Thiazolopyrimidines with Antimicrobial Properties : New thiazolo[5,4-d]pyrimidines exhibited molluscicidal properties and potential antimicrobial activities (El-bayouki & Basyouni, 1988).
  • Synthesis and Antimicrobial Activities : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs were synthesized and showed potential antitumor and antimicrobial activities (El-Subbagh et al., 1999).

Exploration in Cancer Therapy

  • Novel Agents for Breast Cancer : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed promising results in in vitro and in vivo evaluation for breast cancer therapy (Gad et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can potentially inhibit bacterial cell wall synthesis, making it a promising candidate for antibacterial therapy .

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, forming a complex that inhibits the enzyme’s activity . This inhibition disrupts the normal function of the enzyme, leading to a halt in the production of peptidoglycan and, consequently, bacterial cell wall synthesis .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key component of bacterial cell walls . This disruption can lead to bacterial cell death, as the cell wall provides structural integrity and protection against the external environment .

Pharmacokinetics

The compound’s effectiveness against bacterial strains suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use

Result of Action

The compound has shown significant antibacterial and antifungal potential . It has demonstrated inhibitory effects against various bacterial strains, including gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .

Future Directions

The future directions in the research of thiazoles and azetidines could involve the design and synthesis of new derivatives with improved therapeutic properties and lesser side effects . The development of efficient synthetic methods for these heterocycles is also an important area of research .

Properties

IUPAC Name

ethyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c1-2-29-20(28)13-7-8-16-18(13)23-21(31-16)24-19(27)12-9-25(10-12)17(26)11-30-15-6-4-3-5-14(15)22/h3-6,12-13H,2,7-11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZVWZSYJNAEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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